molecular formula C8H9LiN2O2 B2947829 Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2411242-10-7

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Número de catálogo: B2947829
Número CAS: 2411242-10-7
Peso molecular: 172.11
Clave InChI: YISULTLGXKXHFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a useful research compound. Its molecular formula is C8H9LiN2O2 and its molecular weight is 172.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Epigenetic Biomarkers and Response to Lithium

Research has shown that lithium, a cornerstone treatment for bipolar disorder, is associated with variable response rates among patients. A study conducted by Marie-Claire et al. (2020) found that the prophylactic response to lithium in individuals with bipolar disorder type 1 could be associated with distinct blood DNA methylation profiles. This suggests that epigenetic biomarkers may help predict patient response to lithium treatment, potentially paving the way for more personalized approaches to managing bipolar disorder (Marie-Claire et al., 2020).

Neuroprotective Effects and Brain Structure

Studies have documented the neuroprotective effects of lithium on the human brain. Notably, lithium treatment has been shown to prevent grey matter atrophy in patients with bipolar disorder, supporting its neurotrophic and neuroprotective effects. This is particularly evident in key brain regions associated with bipolar disorder, suggesting lithium's role in limiting pathological grey matter atrophy (Hozer et al., 2020). Additionally, Stout et al. (2020) reported the accumulation of lithium in the hippocampus of patients with bipolar disorder, a region critical for emotion processing and regulation. This finding underscores lithium's potential therapeutic effects on brain structure and function (Stout et al., 2020).

Longevity and Healthspan

Lithium's impact extends beyond its psychiatric applications, with research indicating its potential to promote longevity and healthspan. Zarse et al. (2011) found an inverse correlation between low-dose lithium exposure and all-cause mortality in humans and metazoans, suggesting that lithium may possess anti-aging properties across diverse species (Zarse et al., 2011).

Mechanisms of Action on Neurotransmitter Systems

The effects of lithium on neurotransmitter systems have been a subject of interest. Lithium influences both glutamatergic and GABAergic neurotransmissions, as demonstrated in studies involving healthy volunteers. These findings highlight lithium's complex interactions with neurotransmitter systems, which may contribute to its therapeutic effects in treating psychiatric disorders (Shibuya-Tayoshi et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction disrupts the normal function of RIPK1, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis pathway, a form of regulated cell death . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Result of Action

The compound’s action results in potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1 and disrupting the necroptosis pathway, the compound can effectively mitigate diseases related to necroptosis.

Propiedades

IUPAC Name

lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Li/c1-5-6-3-2-4-10(6)7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKYGLLEFRWCNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C2CCCN2C(=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.